N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a benzenesulfonamide group, which is a common component in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline portion of the molecule would likely contribute to a cyclic structure, while the benzenesulfonamide group would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the tetrahydroquinoline and benzenesulfonamide groups could potentially allow for a variety of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Fluorescent Probes and Zinc Detection
Compounds structurally related to the one have been synthesized and studied for their potential as fluorescent probes, specifically for detecting metal ions such as zinc. For instance, studies on analogues of Zinquin ester, a specific fluorophore for Zn(II), have shown that these compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating potential applications in zinc detection and imaging within biological systems (Kimber et al., 2003).
Therapeutic Agents for Neurodegenerative Diseases
Another avenue of research involves the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's. Sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase, a key enzyme involved in Alzheimer's disease. This suggests potential therapeutic applications of similar compounds in managing neurodegenerative conditions (Abbasi et al., 2018).
Antimicrobial Agents
The antimicrobial properties of compounds incorporating the benzenesulfonamide moiety have also been explored. Synthesis and evaluation of quinoline clubbed with sulfonamide moiety have demonstrated significant antimicrobial activity, suggesting that similar compounds could serve as potential antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Anticancer Agents
Compounds with similar structures have been investigated for their potential as anticancer agents, showing efficacy in inducing apoptosis in cancer cells. This highlights the possibility of using such compounds in cancer therapy, particularly in targeting specific cancer cell lines (Sirisoma et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-7-15(2)19(11-14)27(24,25)21-17-9-8-16-5-4-10-22(18(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPMACKHVBVOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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